Methyl 3-amino-2-methoxybenzoate hydrochloride
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Overview
Description
“Methyl 3-amino-2-methoxybenzoate hydrochloride” is a chemical compound with the CAS Number: 1187927-19-0 . It has a molecular weight of 217.65 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is methyl 3-amino-2-methoxybenzoate hydrochloride . The InChI code for this compound is 1S/C9H11NO3.ClH/c1-12-8-6 (9 (11)13-2)4-3-5-7 (8)10;/h3-5H,10H2,1-2H3;1H .Physical And Chemical Properties Analysis
“Methyl 3-amino-2-methoxybenzoate hydrochloride” is a powder that is stored at room temperature .Scientific Research Applications
Conformational Analysis
A study on ortho-substituted diphenyl ethers, including Methyl 3-amino-2-methoxybenzoate hydrochloride, revealed insights into their principal conformations. The research utilized nuclear magnetic resonance, infrared, and ultraviolet spectra, highlighting the "H-inside" and "methoxy-inside" conformations, emphasizing the rapid interconversion of conformational isomers (Chandler, Smith, & Moir, 1964).
Synthesis Techniques
An improvement in the industrial synthesis of metoclopramide, a medication used in medical settings, involved the use of Methyl 3-amino-2-methoxybenzoate. This process included methylation, chlorination, and condensation techniques, showcasing the compound's role in synthesizing complex pharmaceuticals (Murakami, Inukai, Koda, & Nakano, 1971).
Antimicrobial and Antitumor Activities
A study on compounds isolated from the mangrove endophytic fungus Nigrospora sp. identified derivatives of Methyl 3-amino-2-methoxybenzoate. These compounds demonstrated moderate antitumor and antimicrobial activities, suggesting their potential use in developing new therapeutic agents (Xia, Li, Li, Shao, Zhang, Zhang, Liu, Lin, Liu, & She, 2011).
Chemical Structure Characterization
In synthesizing 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, Methyl 3-amino-2-methoxybenzoate was utilized. This research provided valuable insights into its chemical structure through IR, 1H NMR, and MS analysis, highlighting its importance in detailed chemical characterization processes (Wang Yu, 2008).
Safety And Hazards
properties
IUPAC Name |
methyl 3-amino-2-methoxybenzoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.ClH/c1-12-8-6(9(11)13-2)4-3-5-7(8)10;/h3-5H,10H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEGJDPSUUUNNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1N)C(=O)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-2-methoxybenzoate hydrochloride | |
CAS RN |
1187927-19-0 |
Source
|
Record name | Benzoic acid, 3-amino-2-methoxy-, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187927-19-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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